methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Methyl 3,6-dioxo-5beta-cholan-24-oate is a bile acid.
Scientific Research Applications
Crystallographic Studies
Molecular Structure and Interactions : The compound has been the subject of crystallographic studies, revealing detailed molecular structures and interactions. These studies provide insights into the stereochemistry and molecular conformations of the compound, essential for understanding its reactivity and interaction with biological systems (Ketuly et al., 2010).
Crystal Structure in Drug Design : Understanding the crystal structure of related compounds aids in drug design, especially for steroidal drugs. The data derived from these studies can inform the synthesis and modification of new compounds with potential therapeutic applications (Zhang et al., 2012).
Biological Activity
Antimicrobial and Antitumor Activities : Derivatives of this compound have shown promising antimicrobial and antitumor activities. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2014).
Inhibition of Androgen Biosynthesis : Some derivatives of the compound have been studied for their ability to inhibit androgen biosynthesis, indicating potential applications in the treatment of diseases associated with androgen excess (Djigoué et al., 2012).
Pharmaceutical Development
Liver X Receptor Agonists : Derivatives of this compound have been synthesized and evaluated for their activity as liver X receptor agonists. These studies contribute to the development of new drugs for regulating cholesterol metabolism and treating related diseases (Ching, 2013).
Synthesis of Novel Compounds : The compound's framework has been used as a base for synthesizing novel compounds with potential biological activities. This includes the development of new pharmaceuticals and the exploration of different chemical modifications to enhance biological activity (Turkyilmaz & Genç, 2014).
Properties
CAS No. |
1175-04-8 |
---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H38O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15,17-21H,5-14H2,1-4H3/t15-,17+,18-,19+,20+,21+,24-,25-/m1/s1 |
InChI Key |
DSADZYPPAGRNLW-XCVUNFFJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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